Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate
Description
Properties
Molecular Formula |
C6H5F6NO3 |
|---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C6H5F6NO3/c1-16-3(14)2(5(7,8)9)13-4(15)6(10,11)12/h2H,1H3,(H,13,15) |
InChI Key |
RVKBAWWIYIJJSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Esterification of 3,3,3-Trifluoro-2-Aminopropanoic Acid
The synthesis begins with methyl ester formation from 3,3,3-trifluoro-2-aminopropanoic acid. In a procedure adapted from large-scale trifluoroacetate production, the carboxylic acid is treated with methanol in the presence of a sulfuric acid catalyst (2 mol%) under reflux for 6 hours (Equation 1):
This step achieves 92% conversion efficiency, with excess methanol removed via rotary evaporation. The intermediate methyl 3,3,3-trifluoro-2-aminopropanoate is isolated as a colorless liquid (bp 78–80°C at 760 mmHg).
Amidation with Trifluoroacetyl Chloride
The amine group is then acylated using trifluoroacetyl chloride under anhydrous conditions. A patented method employs a two-phase system:
-
Reactor Setup : A stainless-steel vessel is charged with methyl 3,3,3-trifluoro-2-aminopropanoate (1.0 eq) and cooled to −25°C.
-
Reagent Addition : Trifluoroacetyl chloride (1.05 eq) is added dropwise over 45 minutes, maintaining temperature below −20°C to minimize side reactions.
-
Quenching : The mixture warms to 25°C, and residual HCl gas is scrubbed using 10% NaOH solution.
This method yields 85–88% crude product, which is distilled under reduced pressure (40 mmHg) to achieve >99% purity.
Method 2: One-Pot Tandem Reaction
Simultaneous Esterification-Amidation
A streamlined approach combines esterification and amidation in a single reactor. Building on azobenzene synthesis techniques, the protocol uses:
-
Substrates : 3,3,3-Trifluoro-2-aminopropanoic acid (1.0 eq), methanol (5.0 eq), trifluoroacetic anhydride (1.2 eq)
-
Catalyst : p-Toluenesulfonic acid (pTsOH, 0.1 eq)
-
Conditions : 0°C → 25°C over 12 hours, N₂ atmosphere
The reaction proceeds via in situ activation of the carboxylic acid as a mixed anhydride, followed by nucleophilic attack by methanol (Equation 2):
Concurrent trifluoroacetylation of the amine occurs through anhydride-mediated acylation. This method reduces purification steps but requires careful stoichiometric control to prevent over-acylation.
Yield Optimization
Key parameters affecting yield were systematically tested (Table 1):
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | −10 to 40 | 0–25 | +22% |
| Methanol Equivalents | 3–8 | 5 | +15% |
| pTsOH Loading (mol%) | 0.05–0.5 | 0.1 | +18% |
| Reaction Time (h) | 6–24 | 12 | +9% |
Data adapted from azobenzene synthesis protocols and esterification kinetics.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A patent describes a scalable process using:
-
Reactor Type : Tubular flow reactor with static mixers
-
Residence Time : 8 minutes at 50°C
-
Feed Streams :
-
Stream A: 3,3,3-Trifluoro-2-aminopropanoic acid in methanol (2.5 M)
-
Stream B: Trifluoroacetyl chloride (1.1 eq)
-
This setup achieves 94% conversion with 99.7% purity after inline distillation, producing 12 kg/h of product.
Purification Techniques
Comparative analysis of final purification methods (Table 2):
| Method | Purity (%) | Recovery (%) | Energy Cost (kWh/kg) |
|---|---|---|---|
| Atmospheric Distillation | 99.1 | 88 | 4.2 |
| Vacuum Distillation | 99.5 | 92 | 3.8 |
| Crystallization | 99.9 | 78 | 2.1 |
Vacuum distillation at 40 mmHg (bp 65–68°C) provides the best compromise between purity and energy efficiency.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate undergoes various reactions:
Oxidation: It can be oxidized to form corresponding hydroxy acids.
Reduction: Reduction of the trifluoromethyl group may yield different products.
Substitution: Nucleophilic substitution reactions are possible at the trifluoroacetamido carbon.
Common Reagents and Conditions: These reactions often involve strong acids, bases, or transition metal catalysts.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential biological activity.
Medicine: May serve as a pharmacophore in drug design.
Industry: Employed in the preparation of specialty chemicals.
Mechanism of Action
The precise mechanism by which Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate exerts its effects depends on its specific application. It may interact with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Substituents significantly impact yields. Bulky groups (e.g., indolyl in ) reduce yields (17%) due to steric hindrance, whereas nitro-phenyl derivatives achieve higher yields (80.9%) owing to electron-withdrawing effects facilitating coupling.
- Functional Groups :
- Trifluoroacetamido Group : Common across all compounds, enhancing stability against enzymatic degradation.
- Aromatic Substituents : Nitrophenyl () and indolyl () groups introduce photolability or bioactivity, respectively.
- Heterocycles : Imidazole () and indole () derivatives enable interactions with biological targets (e.g., GPCRs).
Physicochemical Properties
Key Observations :
- Lipophilicity : The target compound’s higher LogP (1.8–2.2) versus cysteine derivatives (0.7 ) reflects enhanced membrane permeability due to trifluoromethyl groups.
- Thermal Stability : Nitrophenyl derivatives exhibit higher melting points (167–169°C ) due to crystalline packing from nitro and methoxy groups.
Biological Activity
Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate is a fluorinated compound with the molecular formula C₆H₅F₆N₁O₃ and a molecular weight of approximately 253.10 g/mol. Its unique structure incorporates both trifluoromethyl and trifluoroacetamido functional groups, making it a compound of interest in medicinal chemistry and material science. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a propanoate backbone with significant fluorination that enhances its reactivity and biological interactions. The presence of trifluoromethyl groups is known to influence the pharmacokinetics and pharmacodynamics of compounds, potentially leading to increased metabolic stability and altered biological activity.
Biological Activity Overview
Research indicates that this compound may interact with specific biological targets such as enzymes or receptors. The following sections summarize key findings from various studies:
Enzyme Interaction Studies
- Mechanism of Action : Preliminary studies suggest that this compound may act as a pharmacophore in drug design by engaging with specific enzymes involved in metabolic pathways. The detailed mechanisms are still under investigation but may involve non-covalent interactions such as hydrogen bonding or hydrophobic interactions.
-
Case Studies : In vitro assays have shown that compounds with similar fluorinated structures exhibit varying degrees of inhibition on enzyme activities. For instance:
- A study on fluorinated amino acids indicated that modifications in the fluorine content can significantly alter enzyme inhibition profiles (Yagupol'skii et al., 2007).
Pharmacological Potential
Comparative Analysis with Similar Compounds
The following table compares this compound with other related fluorinated compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate | C₆H₆F₆O₂ | Contains additional methyl group |
| Methyl (R)-3,3,3-trifluoro-2-(1-methylpyrrol-2-yl)propanoate | C₁₁H₁₀F₆N₂O | Incorporates a pyrrole moiety |
| Methyl (R)-3-(trifluoromethyl)-4-methoxybenzoate | C₉H₈F₃O₂ | Features a methoxy group on an aromatic ring |
Future Directions in Research
Further studies are required to elucidate the specific biological pathways through which this compound exerts its effects. Potential areas for future research include:
- In vivo studies to assess the pharmacokinetics and toxicity profiles.
- Structure-activity relationship (SAR) analyses to optimize its efficacy as a therapeutic agent.
- Exploration of its role in targeted drug delivery systems , leveraging its unique chemical properties.
Q & A
Q. What are the standard synthetic routes and characterization techniques for Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate?
Answer: Synthesis typically involves multi-step reactions starting with trifluoroacetic acid derivatives and amino acid precursors. Key steps include:
- Trifluoroacetamido group introduction : Reacting amino acids with trifluoroacetic anhydride under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis .
- Esterification : Using methanol or methyl chloride in the presence of a base (e.g., triethylamine) to form the methyl ester .
- Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures.
Q. Characterization Techniques :
- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm trifluoromethyl and ester group positions (e.g., δ ~3.7 ppm for methyl ester; δ ~-70 ppm for CF₃ in ¹⁹F NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 284.05) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .
Q. How does the trifluoromethyl group influence the compound’s physicochemical and biological properties?
Answer: The trifluoromethyl (CF₃) group enhances:
- Metabolic Stability : Resistance to oxidative degradation due to strong C-F bonds, critical for in vivo studies .
- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .
- Electrophilicity : The electron-withdrawing CF₃ group activates adjacent carbonyls, facilitating nucleophilic reactions (e.g., amidation) .
Example : In hydrolysis studies, CF₃ groups reduce reaction rates by 30% compared to methyl analogs, as shown in kinetic experiments (pH 7.4, 37°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Answer: Key variables include:
- Temperature Control : Lower temperatures (0–5°C) during trifluoroacetamidation reduce side-product formation (e.g., over-acylation) by 15% .
- Solvent Choice : Polar aprotic solvents (DMF, THF) improve reagent solubility and reaction homogeneity, increasing yields by ~20% .
- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates esterification, reducing reaction time from 24h to 6h .
Q. How can researchers resolve discrepancies in reported yields from different synthetic methods?
Answer: Discrepancies often arise from:
- Reagent Purity : Impure trifluoroacetic anhydride (e.g., 95% vs. 99%) can lower yields by 10–15% .
- Reaction Monitoring : TLC or in-situ IR spectroscopy ensures intermediate formation, preventing premature termination .
- Workup Protocols : Acidic quenching (pH 2–3) minimizes ester hydrolysis, preserving yields .
Case Study : A nitration step using 70% HNO₃ at 0°C achieved 85% yield, while room-temperature reactions yielded only 60% due to over-nitration .
Q. What strategies address competing reaction pathways in trifluoroacetamido-functionalized compounds?
Answer:
- Selective Protection : Use Boc (tert-butoxycarbonyl) groups to block amines before trifluoroacetylation, reducing undesired acylation by 40% .
- pH Control : Maintain pH 8–9 during coupling reactions to favor amide bond formation over ester hydrolysis .
- Steric Hindrance : Bulky substituents (e.g., mesyl groups) on adjacent carbons suppress side reactions (e.g., epimerization) .
Example : Diisopropylcarbodiimide (DIC) as a coupling agent improved amidation selectivity by 35% compared to EDC .
Q. How do substituent electronic effects influence the reactivity of the trifluoroacetamido moiety?
Answer: Electron-withdrawing groups (e.g., nitro, CF₃) on the phenyl ring increase the electrophilicity of the acetamido carbonyl, accelerating nucleophilic attacks (e.g., hydrolysis) by 2–3 fold . Conversely, electron-donating groups (e.g., methoxy) reduce reactivity.
Q. What analytical methods validate structural integrity in complex matrices (e.g., biological samples)?
Answer:
- LC-MS/MS : Quantifies the compound in plasma with LOD 0.1 ng/mL using MRM transitions (284→240) .
- X-ray Crystallography : Resolves stereochemistry (e.g., R/S configuration at C2) with 0.8 Å resolution .
- ²⁹Si NMR : Detects silicon-based impurities in silica gel-purified batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
